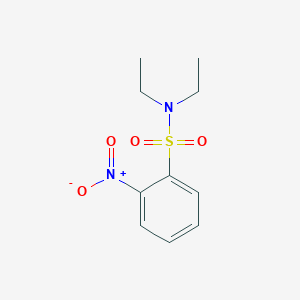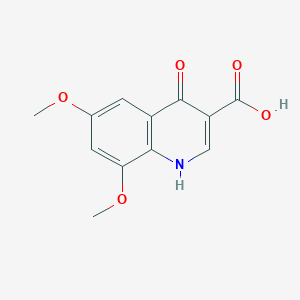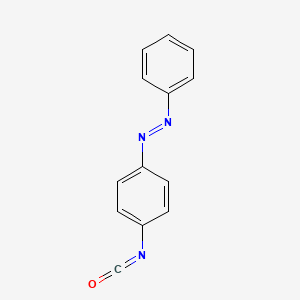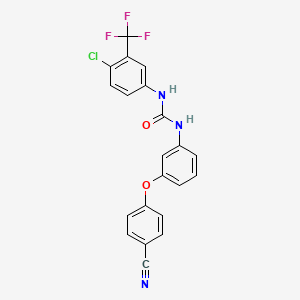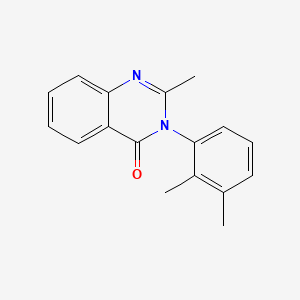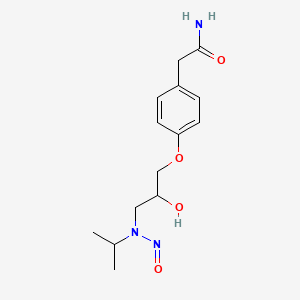![molecular formula C15H20N2O2 B3025718 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1246911-67-0](/img/structure/B3025718.png)
8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Übersicht
Beschreibung
Spiro compounds, such as 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, are a class of organic compounds that have a unique structure consisting of two or more rings that share a single atom . They are often used in medicinal chemistry due to their complex and rigid structures, which can interact with biological targets in unique ways .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized via one-pot three-component condensation . Another method involves a Lewis acid catalyzed Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones .Molecular Structure Analysis
The molecular structure of similar compounds, such as 8-Methyl-1-oxaspiro(4.5)decan-2-one, consists of a spirocyclic scaffold with various substituents . The specific structure of this compound would likely be similar, with the phenethyl-d5 group providing additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its specific structure. For similar compounds, properties such as melting point, boiling point, and solubility can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity :A study synthesized various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions, including phenethyl, for screening as antihypertensive agents. Some derivatives showed potential as alpha-adrenergic blockers, suggesting their utility in blood pressure regulation (Caroon et al., 1981).
Inhibitory Effect on Neural Ca-Uptake and Protection Against Brain Edema :Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, including those with phenethyl substitution, have been found to inhibit Ca-uptake into cerebrocortical synaptosomes. They also show protective action against triethyltin-induced brain edema and memory and learning deficits (Tóth et al., 1997).
Muscarinic Agonist Activity for Dementia Treatment :Studies on spirooxazolidine-2,4-dione derivatives related to 1-oxa-3,8-diazaspiro[4.5]decane have shown that they can act as muscarinic agonists. These compounds have potential for treating symptoms of dementia (Tsukamoto et al., 1993).
Development as M1 Muscarinic Agonists :A series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, including phenethyl derivatives, were synthesized for their potential as M1 muscarinic agonists, showing promise in ameliorating scopolamine-induced impairment in learning and memory tasks (Tsukamoto et al., 1995).
Treatment of Chronic Kidney Diseases :Certain 1-oxa-4,9-diazaspiro[5.5]undecane-based derivatives, which are structurally related, have been identified as potent inhibitors of soluble epoxide hydrolase and are being developed as oral drug candidates for treating chronic kidney diseases (Kato et al., 2014).
Synthesis and Pharmacological Evaluation :New derivatives of diazaspiro[4.5]decan-2,4-dione were synthesized and evaluated for their pharmacological properties, including their affinity for serotonin and dopamine receptors, providing insights into their potential therapeutic applications (Czopek et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing the programmed cell death that this pathway induces .
Biochemical Pathways
The compound affects the necroptosis pathway. By inhibiting RIPK1, it prevents the downstream effects of this pathway, which include inflammation and cell death . This makes it a potential therapeutic agent for diseases driven by these processes .
Result of Action
The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that it could be employed as a lead compound for further structural optimization of RIPK1 inhibitors .
Safety and Hazards
The safety and hazards associated with a compound like 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .
Zukünftige Richtungen
Research into spiro compounds and their derivatives is ongoing, with potential applications in various fields such as medicinal chemistry and drug discovery . The unique structure of these compounds allows for a wide range of biological activities, making them promising candidates for future research and development.
Eigenschaften
IUPAC Name |
8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)/i1D,2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFBBAOMBJTST-RALIUCGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)
